molecular formula C20H22N4O3 B2718112 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941932-27-0

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2718112
CAS No.: 941932-27-0
M. Wt: 366.421
InChI Key: YLAXCDMLOLRSLL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the existing literature on its synthesis, structural properties, and biological effects, particularly focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C20H22N4O3
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 941932-27-0

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition :
    • The compound has shown potential as a tyrosinase inhibitor , which is significant in treating skin disorders and pigmentation issues. Tyrosinase is crucial for melanin production, and its inhibition can lead to reduced pigmentation in conditions like melasma and vitiligo .
  • Anticancer Activity :
    • Research indicates that derivatives of quinoline compounds often exhibit anticancer properties. The presence of the dimethylamino and furan groups may enhance the compound's ability to induce apoptosis in cancer cells. Studies have reported similar compounds demonstrating cytotoxic effects against various cancer cell lines, including myelogenous leukemia cells .

Biological Activity Data

Activity TypeTarget/EffectReference
Tyrosinase InhibitionReduces melanin production
Anticancer ActivityInduces apoptosis in leukemia cells
Antimicrobial ActivityEffective against Mycobacterium tuberculosis

Case Studies

  • Tyrosinase Inhibition :
    A study evaluated the effectiveness of furan derivatives in inhibiting tyrosinase activity. The results indicated that certain modifications to the furan structure significantly enhance inhibitory potency, suggesting that this compound could be a promising candidate for further development .
  • Anticancer Properties :
    In a series of experiments, compounds structurally similar to the target compound were tested against various cancer cell lines. The findings demonstrated that these compounds could effectively induce cell death through apoptosis, particularly in myelogenous leukemia models. This suggests that the compound may share similar mechanisms and warrants further investigation .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-11-16(14-7-4-5-8-15(14)22-13)23-20(26)19(25)21-12-17(24(2)3)18-9-6-10-27-18/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAXCDMLOLRSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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